3-Chloro-4-hydroxy-5-methoxybenzaldehyde
Overview
Description
3-Chloro-4-hydroxy-5-methoxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45929. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antioxidant Activity :
- Rijal, Haryadi, and Anwar (2022) synthesized 3-Chloro-4-hydroxy-5-methoxybenzaldehyde through chlorination of vanillin. They evaluated its antioxidant activity using the DPPH method and found it had significant antioxidant properties, with an IC50 of 244.11 µg/mL (Rijal, Haryadi, & Anwar, 2022).
Solubility and Activity Coefficients :
- Larachi et al. (2000) investigated the solubility and infinite dilution activity coefficients of 5-chloro-4-hydroxy-3-methoxybenzaldehyde in water over a temperature range of 280 to 363 K. They used high-performance liquid chromatography (HPLC) and total organic carbon (TOC) techniques for this study (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).
Gas Chromatographic Separation :
- Hyötyläinen and Knuutinen (1993) synthesized chlorinated vanillins, including 4-hydroxy-3-methoxybenzaldehydes, and examined their purities and structures using gas chromatography and mass spectrometry. They presented detailed procedures for synthesis, separation, and mass spectroscopic features (Hyötyläinen & Knuutinen, 1993).
Synthesis of Vanillin :
- Ju and Xin (2003) described the synthesis methods of vanillin, an important perfumery and chemical intermediate, which is closely related to this compound (Tan Ju & Liao Xin, 2003).
Spectral and Structural Characterizations :
- Güler, Hayvalı, Dal, and Hökelek (2012) synthesized a series of benzyloxybenzaldehyde derivatives, including those derived from 4-hydroxy-3-methoxybenzaldehyde (vanillin), and characterized them using spectroscopic methods (Güler, Hayvalı, Dal, & Hökelek, 2012).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also cause long-term adverse effects in the aquatic environment (H413) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde is the respiratory system . This compound interacts with the respiratory system, which plays a crucial role in the exchange of gases, primarily oxygen and carbon dioxide.
Mode of Action
This compound has been used for an oxidation reaction by laccase to form hydroxymethine quinone . This suggests that the compound may interact with its targets by participating in oxidation reactions, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
Given its involvement in oxidation reactions, it can be inferred that it may affect pathways involvingredox reactions and quinone formation .
Result of Action
Given its target and mode of action, it can be inferred that the compound may induce changes in the respiratory system and participate in oxidation reactions, leading to the formation of hydroxymethine quinone .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas and away from air . This suggests that the compound’s stability and efficacy may be affected by exposure to air and certain gases.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde are largely defined by its interactions with enzymes and other biomolecules. It has been used in oxidation reactions catalyzed by laccase
Cellular Effects
It is known that the compound can participate in oxidation reactions, which may influence cellular processes
Molecular Mechanism
It is known to participate in oxidation reactions catalyzed by laccase This suggests that it may interact with biomolecules and potentially influence enzyme activity and gene expression
Metabolic Pathways
It is known to participate in oxidation reactions , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not documented.
Properties
IUPAC Name |
3-chloro-4-hydroxy-5-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVKFDMLVBDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075161 | |
Record name | Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19463-48-0, 61670-76-6 | |
Record name | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19463-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chlorovanillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019463480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro-4-hydroxy-3-methoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061670766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorovanillin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorovanillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chlorovanillin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L2HJ5NXQ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-chloro-4-hydroxy-5-methoxybenzaldehyde synthesized, and what is its antioxidant potential?
A1: this compound is synthesized through the chlorination of vanillin using calcium hypochlorite (Ca(ClO)2) []. This compound, along with its brominated analog (3-bromo-4-hydroxy-5-methoxybenzaldehyde), has been investigated for antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay []. While demonstrating a lower antioxidant capacity compared to the positive control BHT (2,6-di-tert-butyl-4-methylphenol), the study revealed that this compound exhibited an IC50 value of 244.11 µg/mL []. This suggests potential antioxidant properties, though further research is needed to fully elucidate its mechanism of action and potential applications.
Q2: How is the structure of this compound confirmed?
A2: Researchers utilize a combination of spectroscopic techniques to confirm the structure of synthesized compounds like this compound. These techniques include:
- FTIR (Fourier-transform infrared spectroscopy): This method helps identify functional groups present in the molecule by analyzing its infrared absorption spectrum [].
- GC-MS (Gas chromatography–mass spectrometry): This technique separates and identifies components of a sample based on their mass-to-charge ratio, providing valuable information about the molecule's structure and purity [].
- NMR (Nuclear magnetic resonance spectroscopy): Both 1H-NMR and 13C-NMR are employed to determine the arrangement of hydrogen and carbon atoms within the molecule, respectively [, ]. This data helps confirm the identity and purity of the synthesized this compound.
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